molecular formula C20H16N2O3S2 B2919888 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 921870-29-3

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2919888
CAS RN: 921870-29-3
M. Wt: 396.48
InChI Key: QQQFUOPYHOSOCC-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds derived from visnaginone and khellinone, structurally related to benzofuran derivatives, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some demonstrating high COX-2 selectivity and notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
  • A study on N-(thiazol-2-yl)benzamide derivatives revealed their potential as supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction in their gelation behavior. This finding suggests applications in material science and nanotechnology, where such gelators can be used for creating stable gels with specific properties (Yadav & Ballabh, 2020).
  • Anticancer activity has been observed in Schiff’s bases containing thiadiazole scaffolds and benzamide groups. A study demonstrated that these compounds exhibit promising in vitro anticancer activity against various human cancer cell lines, suggesting their potential utility in developing new anticancer therapies (Tiwari et al., 2017).

Chemical Synthesis and Optimization

  • Research into the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, showcases the potential for creating improved drug molecules through chemical modification. This work illustrates the versatility of benzofuran derivatives in synthesizing compounds with enhanced systemic exposure, indicating broader applications in drug development (Owton et al., 1995).

Potential for Development into Therapeutics

  • The synthesis and evaluation of benzothiazole derivatives for their tumor cell growth inhibitory activity highlight the potential of these compounds as antitumor agents. Particularly, 1H-benzofuro[3,2-c]pyrazole derivatives exhibited significant activity against leukemia and lung tumor cells, underscoring the therapeutic potential of structurally related compounds in oncology (Cui et al., 2019).

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-16-8-4-5-12-10-17(25-18(12)16)15-11-27-20(21-15)22-19(23)13-6-3-7-14(9-13)26-2/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQFUOPYHOSOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide

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